7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride 7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955493-70-5
VCID: VC2893500
InChI: InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H
SMILES: C1CC2C(C2(F)F)CC1N.Cl
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63 g/mol

7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride

CAS No.: 1955493-70-5

Cat. No.: VC2893500

Molecular Formula: C7H12ClF2N

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride - 1955493-70-5

Specification

CAS No. 1955493-70-5
Molecular Formula C7H12ClF2N
Molecular Weight 183.63 g/mol
IUPAC Name 7,7-difluorobicyclo[4.1.0]heptan-3-amine;hydrochloride
Standard InChI InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H
Standard InChI Key SWFSQWGRQBBYBA-UHFFFAOYSA-N
SMILES C1CC2C(C2(F)F)CC1N.Cl
Canonical SMILES C1CC2C(C2(F)F)CC1N.Cl

Introduction

Structural Characteristics

Molecular Representation

The molecular structure of 7,7-difluorobicyclo[4.1.0]heptan-3-amine hydrochloride features a bicyclic framework with specific functional groups positioned at key locations. The basic structure can be represented through various chemical notation systems, including SMILES and InChI identifiers:

SMILES notation: C1CC2C(C2(F)F)CC1N
InChI: InChI=1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2
InChIKey: VKIFPMAIIHJUEF-UHFFFAOYSA-N

The bicyclic system consists of a six-membered ring fused with a three-membered cyclopropane ring. The gem-difluoro substituents at position 7 create a distinct electrophilic center that influences the compound's reactivity. The amine group at position 3 provides a nucleophilic site that can participate in various chemical transformations, making the compound valuable for further derivatization in synthetic pathways.

Predicted Physicochemical Properties

Based on analytical data, the compound demonstrates specific collision cross-section (CCS) values that provide insight into its molecular dimensions and potential interactions. These predicted values are crucial for analytical chemistry applications, particularly in mass spectrometry-based analyses:

Adductm/zPredicted CCS (Ų)
[M+H]+148.09323130.6
[M+Na]+170.07517140.4
[M+NH4]+165.11977140.6
[M+K]+186.04911134.9
[M-H]-146.07867137.0
[M+Na-2H]-168.06062137.5
[M]+147.08540134.7
[M]-147.08650134.7

These predicted collision cross-section values provide valuable information about the compound's three-dimensional structure and its behavior in gas-phase analytical techniques. The varying CCS values across different adduct forms reflect the impact of ionization on the compound's spatial arrangement, offering insights for researchers using ion mobility spectrometry or related analytical methods.

Synthesis and Preparation

Synthetic Routes

Applications in Research

Pharmaceutical Research

7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride serves as a valuable building block in pharmaceutical research, particularly in medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing novel compounds with potential therapeutic properties. The presence of fluorine atoms significantly influences the compound's properties, including:

  • Enhanced metabolic stability

  • Altered lipophilicity and membrane permeability

  • Modified binding interactions with biological targets

  • Potential changes in bioavailability compared to non-fluorinated analogs

These characteristics make fluorinated compounds particularly valuable in drug discovery programs, where modulation of pharmacokinetic and pharmacodynamic properties is essential for developing effective therapeutic agents.

Medicinal Chemistry Applications

The unique fluorinated structure of 7,7-difluorobicyclo[4.1.0]heptan-3-amine hydrochloride makes it an interesting candidate for studying interactions with biological systems. Specific applications may include:

  • Serving as a scaffold for the development of enzyme inhibitors

  • Incorporation into potential receptor modulators

  • Use as a structural component in compounds designed to address specific disease targets

  • Application in structure-activity relationship studies to evaluate the impact of fluorination on biological activity

Research on this compound continues to explore its potential applications in medicinal chemistry, with a focus on leveraging its distinctive structural features for therapeutic development.

Analytical Data and Spectra

Mass Spectrometry Data

Mass spectrometry provides valuable information about the compound's molecular weight and fragmentation patterns. The predicted mass-to-charge ratios (m/z) for various adducts of the compound, as shown in the table in Section 2.2, offer reference values for analytical chemists working with this compound. The parent ion [M+H]+ at m/z 148.09323 represents the protonated form of the free base (without the hydrochloride) .

Structural Confirmation

Structural confirmation of 7,7-difluorobicyclo[4.1.0]heptan-3-amine hydrochloride typically relies on multiple analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • ¹H NMR for proton environments

    • ¹³C NMR for carbon framework

    • ¹⁹F NMR for fluorine positions

  • Infrared (IR) spectroscopy for functional group identification

  • High-resolution mass spectrometry for molecular formula confirmation

While specific spectral data for this compound is limited in the available literature, these analytical approaches represent standard methods for structural characterization of such compounds in research settings.

Current Research and Future Directions

Ongoing Research

Research on 7,7-difluorobicyclo[4.1.0]heptan-3-amine hydrochloride is ongoing, with a focus on its potential applications in medicinal chemistry. Current research directions may include:

  • Exploration of structure-activity relationships when incorporated into larger molecular systems

  • Investigation of its utility as a building block for developing targeted therapeutics

  • Examination of its interaction with specific biological targets

  • Development of optimized synthetic pathways for related compounds

These research endeavors contribute to the broader understanding of fluorinated compounds in pharmaceutical development and synthetic organic chemistry.

Future Perspectives

The future of research involving 7,7-difluorobicyclo[4.1.0]heptan-3-amine hydrochloride may expand in several directions:

  • Development of novel synthetic methodologies for creating derivatives with enhanced properties

  • Exploration of specific biological targets where the compound's unique structure offers advantages

  • Investigation of its potential incorporation into materials science applications

  • Computational studies to predict its behavior in complex biological systems

As research in medicinal chemistry and drug discovery continues to evolve, compounds like 7,7-difluorobicyclo[4.1.0]heptan-3-amine hydrochloride may find expanded applications based on their distinctive structural features and chemical reactivity.

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